3-Methyl-5-phenylpyrazolidine
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Overview
Description
3-Methyl-5-phenyl-1H-pyrazole is a heterocyclic compound with the molecular formula C₁₀H₁₀N₂. It is a member of the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-5-phenyl-1H-pyrazole can be synthesized through several methods. One common approach involves the reaction of phenylhydrazine with acetylacetone under reflux conditions. The reaction typically takes place in an ethanol solvent, and the product is obtained after purification . Another method involves the cyclocondensation of phenylhydrazine with 1,3-dicarbonyl compounds, such as acetylacetone, in the presence of a catalyst like acetic acid .
Industrial Production Methods
Industrial production of 3-Methyl-5-phenyl-1H-pyrazole often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may involve the use of more efficient catalysts and solvents to reduce production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole-3-carboxylic acid derivatives, while substitution reactions can produce various substituted pyrazoles with different functional groups .
Scientific Research Applications
3-Methyl-5-phenyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 3-Methyl-5-phenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction can lead to various biological effects, such as anti-inflammatory and antimicrobial activities . The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid
- 5-Methyl-3-phenyl-1H-pyrazole
- 3-Methyl-5-(2-thienyl)-1H-pyrazole
Uniqueness
3-Methyl-5-phenyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits a different reactivity profile and potential for diverse applications in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C10H14N2 |
---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
3-methyl-5-phenylpyrazolidine |
InChI |
InChI=1S/C10H14N2/c1-8-7-10(12-11-8)9-5-3-2-4-6-9/h2-6,8,10-12H,7H2,1H3 |
InChI Key |
IOIUHIKAQUXHHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NN1)C2=CC=CC=C2 |
Origin of Product |
United States |
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